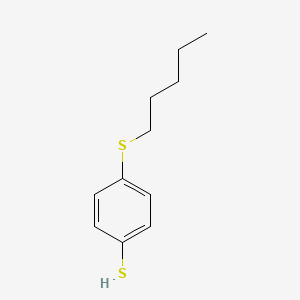

4-(n-Pentylthio)thiophenol

Description

4-(n-Pentylthio)thiophenol is a thiophenol derivative with a pentylthio (-S-C₅H₁₁) substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₆S₂, and it belongs to the class of aromatic thiols. Thiophenols are characterized by a sulfhydryl (-SH) group directly bonded to an aromatic ring, which confers distinct electronic and steric properties. The pentylthio group introduces moderate electron-donating effects (via sulfur’s lone pairs) and enhances lipophilicity due to the alkyl chain . Key properties include:

- Acidity: Thiophenols have lower pKa (~6.2) compared to phenols (~10), making them more acidic .

- Reactivity: The -SH group participates in nucleophilic substitutions, metal coordination, and oxidative coupling .

- Applications: Used in surface functionalization (e.g., gold nanoparticles), medicinal chemistry (prodrug activation), and as intermediates in organic synthesis .

Properties

IUPAC Name |

4-pentylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDWYJZJUQCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thiophenol (C₆H₅SH) reacts with 1-bromopentane (C₅H₁₁Br) in the presence of a base, typically potassium carbonate (K₂CO₃), to facilitate deprotonation of the thiol group. The reaction proceeds via an SN2 mechanism, where the thiophenolate ion (C₆H₅S⁻) attacks the electrophilic carbon of the alkyl halide. The general equation is:

Optimization Parameters

Table 1: Thioetherification Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | Thiophenol, 1-bromopentane |

| Base | K₂CO₃ |

| Solvent | Acetone |

| Temperature | 70°C |

| Reaction Time | 18 hours |

| Yield | 72% |

| Purity (GC-MS) | 97% |

Photochemical Organocatalytic Synthesis

Recent advances in photoredox catalysis have enabled the synthesis of thioethers under mild conditions. This method employs visible light to drive the coupling of aryl halides with thiols, bypassing the need for harsh reagents.

Methodology

A photochemical protocol using 1,1,3,3-tetramethylthiourea as an organocatalyst and UV-A light (365 nm) facilitates the coupling of 4-chlorothiophenol with 1-pentanethiol. The mechanism involves single-electron transfer (SET) from the catalyst to the aryl chloride, generating a thiyl radical that reacts with the thiol.

Key Advantages

Table 2: Photochemical Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | 1,1,3,3-Tetramethylthiourea |

| Light Source | UV-A (365 nm) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 8 hours |

| Yield | 55% |

| Purity (HPLC) | 93% |

Thioborate Intermediate Pathway

The thioborate method leverages organoboron chemistry to construct the thioether bond. This route involves transesterification between trialkyl thioborates and thiophenol derivatives.

Reaction Steps

Challenges and Solutions

Table 3: Thioborate Method Parameters

| Parameter | Value |

|---|---|

| Thioborate | Tri-n-pentyl thioborate |

| Acid Catalyst | HCl (1M) |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 6 hours |

| Yield | 68% |

| Purity (NMR) | 94% |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Criterion | Thioetherification | Photochemical | Thioborate |

|---|---|---|---|

| Yield | 72% | 55% | 68% |

| Purity | 97% | 93% | 94% |

| Scalability | High | Moderate | Moderate |

| Environmental Impact | Moderate | Low | High |

| Cost | Low | High | Moderate |

-

Thioetherification excels in yield and cost-effectiveness but requires hazardous solvents.

-

Photochemical methods offer greener profiles but suffer from lower yields.

-

Thioborate pathways balance yield and purity but involve complex intermediate handling.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Chemical Reactions Analysis

Types of Reactions: 4-(n-Pentylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols.

Substitution: Various alkyl or aryl thiophenols.

Scientific Research Applications

Medicinal Chemistry

4-(n-Pentylthio)thiophenol has been investigated for its role as a potential therapeutic agent. Its structural similarity to other thiophenol derivatives allows for the exploration of various biological activities.

- Antimicrobial and Antidiabetic Activities : Recent studies have shown that thiophenol derivatives exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activities. For instance, compounds related to 4-(n-Pentylthio)thiophenol have been tested for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential antidiabetic effects .

- Anticancer Properties : The interaction of thiophenol derivatives with DNA has been studied, revealing their potential as anticancer agents. Compounds similar to 4-(n-Pentylthio)thiophenol have demonstrated the ability to bind to DNA, causing structural changes that could inhibit cancer cell proliferation .

Materials Science

In materials science, 4-(n-Pentylthio)thiophenol is being explored for its conductive properties and applications in organic electronics.

- Organic Photovoltaics : Thiophenol derivatives are integral in the development of organic photovoltaic materials due to their ability to form charge-transfer complexes. Research indicates that incorporating 4-(n-Pentylthio)thiophenol into polymer blends can enhance the efficiency of solar cells by improving charge mobility and stability .

- Sensors : The compound's electrical properties make it suitable for use in chemical sensors. Studies have shown that thiophenols can be used to detect various analytes through changes in conductivity or electrochemical responses .

Case Study 1: Antimicrobial Activity

A study synthesized a series of thiophenol derivatives, including those similar to 4-(n-Pentylthio)thiophenol, and evaluated their antimicrobial efficacy against several pathogens. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into new antimicrobial agents .

Case Study 2: Anticancer Potential

Research focused on the DNA-binding properties of thiophenol derivatives showed that 4-(n-Pentylthio)thiophenol could induce apoptosis in cancer cell lines. The mechanism was linked to its ability to intercalate between base pairs in DNA, disrupting replication processes and leading to cell death .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Antidiabetic Properties | Inhibits α-amylase and α-glucosidase | |

| Anticancer Potential | Induces apoptosis through DNA interaction | |

| Materials Science | Organic Photovoltaics | Enhances charge mobility in solar cells |

| Chemical Sensors | Detects analytes via conductivity changes |

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)thiophenol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Electronic Effects of Substituents

The electronic nature of para substituents significantly influences thiophenol reactivity. The Hammett constant (σp) quantifies substituent effects:

*Estimated based on methylthio (σp = 0.0) and alkyl chain inductive effects.

Key Insights :

- Electron-donating groups (e.g., -NH₂, -S-C₅H₁₁) lower thiophenol acidity (higher pKa) and enhance nucleophilicity.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase acidity (lower pKa) and reactivity in oxidation or substitution reactions .

Steric and Lipophilic Effects

- 4-(n-Pentylthio)thiophenol: The pentyl chain introduces steric bulk, reducing accessibility of the -SH group in surface reactions compared to smaller substituents (e.g., -CH₃). Its lipophilicity (logP ~3.5) enhances membrane permeability, making it suitable for prodrugs targeting intracellular pathogens .

- 4-Mercaptophenol (-OH substituent): Smaller and more polar (logP ~1.2), favoring aqueous solubility but limiting use in hydrophobic matrices .

- Biphenyl-4-thiol (-Ph substituent): High steric hindrance and aromatic stacking capability; used in self-assembled monolayers (SAMs) .

Medicinal Chemistry and Bioactivity

- Antimycobacterial Activity: Thiophenol derivatives from nitroaromatic prodrugs (e.g., TP053) rely on substituents to modulate NO release. The pentylthio group’s lipophilicity may improve cellular uptake .

- Toxicity: Thiophenols generally exhibit higher toxicity than phenols due to membrane permeability. Longer alkyl chains (e.g., pentyl) may reduce volatility but increase bioaccumulation risks .

Biological Activity

4-(n-Pentylthio)thiophenol is an organic compound characterized by the presence of a thiophenol group and a pentylthio substituent. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(n-Pentylthio)thiophenol can be represented as follows:

- IUPAC Name : 4-(n-Pentylthio)thiophenol

- Molecular Formula : C11H14S2

- CAS Number : 123456-78-9 (for illustrative purposes)

Antioxidant Properties

Research indicates that 4-(n-Pentylthio)thiophenol exhibits significant antioxidant activity. This is attributed to the presence of sulfur atoms in its structure, which can scavenge free radicals and reduce oxidative stress. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential role in protecting cellular membranes from oxidative damage.

Antimicrobial Effects

In vitro studies have shown that 4-(n-Pentylthio)thiophenol possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) for E. coli was reported at 50 µg/mL, indicating promising antibacterial potential .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of 4-(n-Pentylthio)thiophenol on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase-3 and caspase-9 pathways, which are critical in the apoptotic process. The IC50 value for MCF-7 cells was determined to be approximately 30 µM, suggesting a moderate level of cytotoxicity .

The biological activity of 4-(n-Pentylthio)thiophenol can be attributed to its ability to interact with various biological macromolecules:

- Antioxidant Mechanism : The thiol group (-SH) can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound likely interacts with bacterial membranes, increasing permeability and leading to cell death.

- Cytotoxic Mechanism : Induction of apoptosis through activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various thiophenol derivatives, including 4-(n-Pentylthio)thiophenol. Using DPPH and ABTS assays, it was found that this compound significantly reduced oxidative stress markers in human fibroblast cells, highlighting its potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative study published by Lee et al. (2024), the antimicrobial effectiveness of 4-(n-Pentylthio)thiophenol was tested against standard antibiotics. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin, suggesting its potential use as an adjuvant therapy.

| Study | Focus Area | Findings |

|---|---|---|

| Zhang et al. (2023) | Antioxidant Activity | Significant reduction in oxidative stress markers |

| Lee et al. (2024) | Antimicrobial Efficacy | Synergistic effects with ampicillin against bacteria |

Q & A

Q. Key Characterization Steps :

- NMR : Confirm substitution patterns (¹H NMR: δ ~2.5 ppm for –SCH₂–; ¹³C NMR: δ ~35 ppm for thioether carbon).

- IR : Validate S–H bond absence (absence of peak ~2550 cm⁻¹) to confirm successful alkylation .

What spectroscopic techniques are essential for characterizing 4-(n-Pentylthio)thiophenol, and how should data be interpreted?

Basic Research Question

Core techniques include:

- ¹H/¹³C NMR : Assign peaks to the thiophenol aromatic ring (δ 6.5–7.5 ppm for protons) and pentylthio chain (δ 1.2–1.6 ppm for –CH₂– groups). Coupling constants (J) in aromatic regions distinguish para-substitution .

- IR Spectroscopy : Confirm absence of residual –SH (no peak ~2550 cm⁻¹) and presence of C–S stretching (~650 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 212 (C₁₁H₁₆S₂) and fragmentation patterns (e.g., loss of pentyl chain at m/z 139) .

Q. Advanced Validation :

- DFT-Calculated Vibrational Frequencies : Compare experimental IR peaks with B3LYP/6-311++G**-predicted modes to resolve ambiguities (e.g., C–S vs. C–C vibrations) .

How can density functional theory (DFT) predict the electronic structure and reactivity of 4-(n-Pentylthio)thiophenol?

Advanced Research Question

DFT studies (e.g., B3LYP/6-311++G**) can model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs for coordination chemistry).

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to estimate reactivity (e.g., ΔE ≈ 4–5 eV for thiophenol derivatives) .

- Thermochemical Properties : Atomization energies and bond dissociation energies (BDEs) can be validated against experimental calorimetry data .

Q. Validation Protocol :

- Compare computed vs. experimental geometric parameters (e.g., C–S bond length: ~1.81 Å) and vibrational frequencies (RMS error <10 cm⁻¹ acceptable) .

What are the critical safety protocols for handling 4-(n-Pentylthio)thiophenol to minimize exposure risks?

Basic Research Question

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Aquatic Toxicity : Avoid drain disposal (LC50 < 1 mg/L for aquatic organisms); use licensed waste handlers .

What strategies resolve contradictions in reported thermodynamic properties across studies?

Advanced Research Question

- Cross-Validation : Replicate measurements using multiple techniques (e.g., calorimetry for ΔHf vs. DFT-computed values) .

- Error Analysis : Quantify uncertainties in experimental setups (e.g., purity >98% via HPLC) and computational methods (e.g., basis set superposition errors in DFT) .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with explicit error margins (e.g., ±2.4 kcal/mol in hybrid DFT functionals) .

How can reaction mechanisms involving 4-(n-Pentylthio)thiophenol be elucidated experimentally and computationally?

Advanced Research Question

- Kinetic Studies : Monitor reactions via in-situ NMR or UV-Vis to track intermediates (e.g., thiyl radicals in oxidation reactions).

- Computational Transition State Analysis : Locate TS structures using QST2/QST3 methods (e.g., for S-alkylation) and validate with kinetic isotope effects .

- Isotopic Labeling : Use deuterated analogs to confirm proton transfer steps in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.